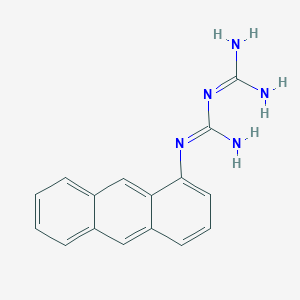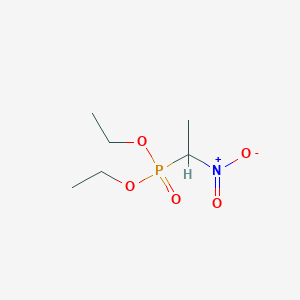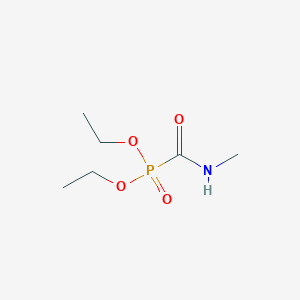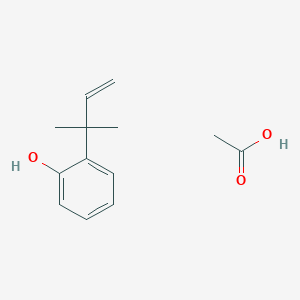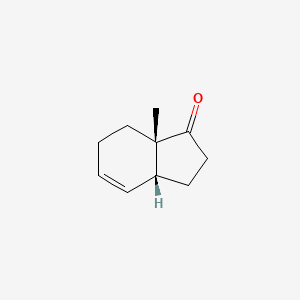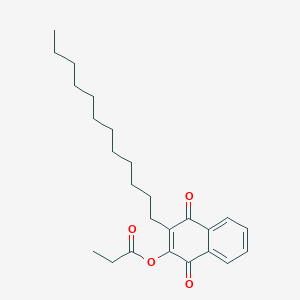
3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is a derivative of naphthoquinone, characterized by its dodecyl chain and propanoate ester group. This compound is also known by its IUPAC name, 3-dodecyl-1,4-dioxo-1,4-dihydro-2-naphthyl propanoate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate typically involves the esterification of 3-dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-ol with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The dodecyl chain and propanoate ester group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones .
Applications De Recherche Scientifique
3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the formulation of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 3-dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce apoptosis makes it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acequinocyl: A similar compound with acaricidal activity.
Lawsone: Another naphthoquinone derivative with antimicrobial properties.
Menadione: A synthetic vitamin K derivative with similar redox properties.
Uniqueness
3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate is unique due to its long dodecyl chain, which enhances its lipophilicity and ability to interact with lipid membranes. This property distinguishes it from other naphthoquinone derivatives and contributes to its diverse applications in various fields .
Propriétés
Numéro CAS |
57960-14-2 |
|---|---|
Formule moléculaire |
C25H34O4 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
(3-dodecyl-1,4-dioxonaphthalen-2-yl) propanoate |
InChI |
InChI=1S/C25H34O4/c1-3-5-6-7-8-9-10-11-12-13-18-21-23(27)19-16-14-15-17-20(19)24(28)25(21)29-22(26)4-2/h14-17H,3-13,18H2,1-2H3 |
Clé InChI |
NURPWVSPVZLNNB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


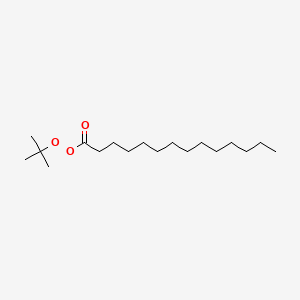
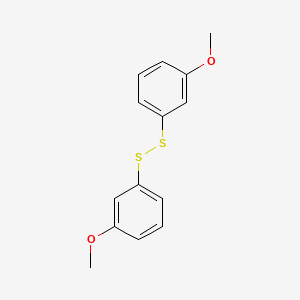
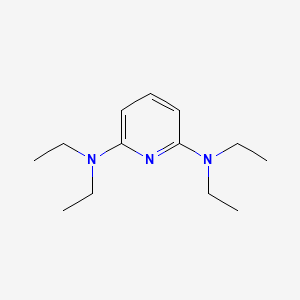
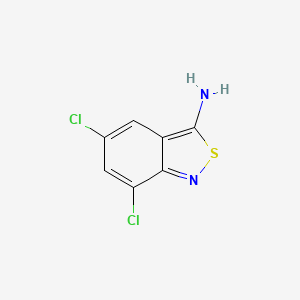
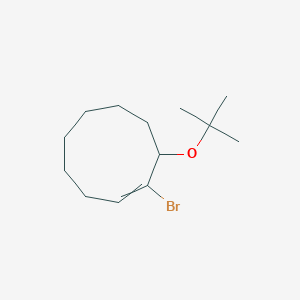
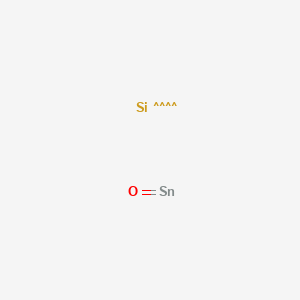
![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
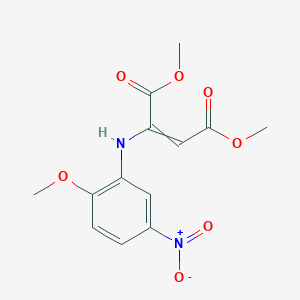
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
